molecular formula C15H22N4OS B5537694 3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No. B5537694
M. Wt: 306.4 g/mol
InChI Key: HEYVPKQXYIGYRD-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as "3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide," are significant in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various chemical reactions, emphasizing the importance of understanding their molecular structure, synthesis methods, and chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, Martins et al. (2002) detailed a one-pot synthesis method for 3-methylisoxazole-5-carboxamides and related pyrazole derivatives, showcasing the complexity and variability in the synthesis of these compounds (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by specific functional groups that influence their chemical behavior and biological activity. For example, the study by Kariuki et al. (2021) on the structural characterization of pyrazole-thiazole derivatives provides insight into the planarity and orientation of functional groups in similar compounds (Kariuki et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including substitution, addition, and cyclization, which can significantly alter their chemical properties. The study by Shealy & O'dell (1971) on triazenopyrazoles illustrates the reactivity of pyrazole derivatives and their potential transformations under different conditions (Shealy & O'dell, 1971).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The work by Fedotov & Hotsulia (2023) on the synthesis and properties of pyrazole-thiadiazine derivatives offers valuable data on the physical characteristics of similar compounds, including their stability and solubility (Fedotov & Hotsulia, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic sites, are essential for understanding the interactions and reactions of pyrazole derivatives. The study by Shim et al. (2002) on the molecular interaction of a pyrazole-carboxamide cannabinoid with the CB1 receptor illustrates the importance of the electronic structure and reactivity in determining the biological activity of these compounds (Shim et al., 2002).

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Pyrazole Derivatives : Research has focused on the synthesis of various pyrazole derivatives, including methods for the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the versatility of pyrazole compounds in chemical synthesis (Martins et al., 2002).
  • Characterization of Pyrazole Compounds : The structural and spectral characterization of pyrazole derivatives has been a subject of study, providing insights into their chemical properties and potential as intermediates for further chemical reactions (Kumara et al., 2018).

Biological Activity and Potential Applications

  • Antimycobacterial Activity : Pyrazine and pyrazole derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing that such compounds can exhibit significant antimicrobial activities, suggesting potential applications in treating bacterial infections (Gezginci et al., 1998).
  • Anti-inflammatory and Anticancer Properties : Novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anti-inflammatory and anticancer activities, highlighting the therapeutic potential of pyrazole derivatives in medical research (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific biological targets. Many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research may focus on synthesizing new pyrazole derivatives and studying their properties and biological activities .

properties

IUPAC Name

2-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-10(2)12-8-13(19(4)18-12)15(20)16-7-5-6-14-11(3)17-9-21-14/h8-10H,5-7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVPKQXYIGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2=CC(=NN2C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

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